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Compound of Interest

Compound Name:
6,8-Dihydroxy-5,7-

dimethoxycoumarin

CAS No.: 167105-92-2

Cat. No.: B060649 Get Quote

Topic: 6,8-Dihydroxy-5,7-dimethoxycoumarin vs.
Isofraxidin
Executive Summary
The primary distinction between Isofraxidin and 6,8-Dihydroxy-5,7-dimethoxycoumarin lies in

the substitution density of the benzenoid ring. Isofraxidin is a tri-substituted coumarin

(C11H10O5), possessing a characteristic aromatic proton at position C-5. In contrast, 6,8-
Dihydroxy-5,7-dimethoxycoumarin is a tetra-substituted coumarin (C11H10O6), lacking

aromatic protons on the benzene ring entirely.

While both compounds share the coumarin core and methoxy/hydroxy functionalities, they are

chemically distinct entities with a 16 Da mass difference and fundamentally different NMR

signatures. This guide outlines the precise analytical workflows to differentiate them.

Structural Specifications & Physicochemical
Properties[1][2]
The following table summarizes the core molecular differences required for identification.
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Feature Isofraxidin
6,8-Dihydroxy-5,7-
dimethoxycoumarin

IUPAC Name
7-Hydroxy-6,8-

dimethoxychromen-2-one

6,8-Dihydroxy-5,7-

dimethoxychromen-2-one

Common Source
Fraxinus spp.,

Eleutherococcus senticosus
Pelargonium sidoides

Molecular Formula C₁₁H₁₀O₅ C₁₁H₁₀O₆

Molecular Weight 222.19 g/mol 238.19 g/mol

Substitution Pattern 6,7,8-Tri-substituted 5,6,7,8-Tetra-substituted

Aromatic Protons One (H-5 singlet)
None (Fully substituted

benzene ring)

Pyrone Protons H-3 (d), H-4 (d) H-3 (d), H-4 (d)

Analytical Differentiation Strategy
The elucidation process relies on a logic-gated workflow involving Mass Spectrometry (MS) for

molecular weight confirmation and Nuclear Magnetic Resonance (NMR) for substitution pattern

mapping.

A. Mass Spectrometry (The Primary Filter)
The most immediate differentiator is the molecular ion peak.

Isofraxidin: ESI-MS (Positive Mode) yields [M+H]⁺ at m/z 223.

Target Molecule: ESI-MS (Positive Mode) yields [M+H]⁺ at m/z 239.

Note: The 16 Da difference corresponds to the additional oxygen atom in the tetra-

substituted derivative.

B. 1H-NMR Spectroscopy (The Structural Fingerprint)
NMR provides the definitive proof of the substitution pattern.
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Coumarin Pyranone Ring (C-3, C-4): Both molecules exhibit the characteristic AB system (or

AX system depending on field strength) for the pyrone ring protons:

H-3: Doublet, typically

6.1 – 6.4 ppm (

Hz).

H-4: Doublet, typically

7.8 – 8.0 ppm (

Hz).

Differentiation Value: Low. These signals only confirm the coumarin skeleton.

Benzenoid Ring (C-5, C-6, C-7, C-8):

Isofraxidin: Exhibits a sharp singlet typically around

7.0 – 7.4 ppm. This corresponds to H-5, the only unsubstituted position on the benzene
ring.

6,8-Dihydroxy-5,7-dimethoxycoumarin: The spectrum is silent in the aromatic region (

6.5 – 7.5 ppm) except for the pyrone protons. There is no H-5 singlet because C-5 is
occupied by a methoxy group.

C. Decision Logic Diagram
The following DOT diagram illustrates the logical pathway for distinguishing these compounds.
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Unknown Coumarin Isolate

Step 1: Mass Spectrometry (ESI+)

[M+H]+ = 223 (MW 222)

Mass Match

[M+H]+ = 239 (MW 238)

Mass Match

Step 2: 1H-NMR Analysis Step 2: 1H-NMR Analysis

Isofraxidin
(7-OH, 6,8-OMe)

Contains H-5 Singlet

Singlet @ 7.2 ppm (H-5)

6,8-Dihydroxy-5,7-dimethoxycoumarin
(Tetra-substituted)

NO Aromatic Protons

Silent Benzenoid Region

Click to download full resolution via product page

Caption: Logical decision tree for differentiating Isofraxidin from its tetra-substituted analog

using MS and NMR.

Experimental Protocols
Protocol A: Extraction and Isolation (Targeting Pelargonium
Coumarins)
This protocol is optimized for the isolation of highly oxygenated coumarins like 6,8-Dihydroxy-
5,7-dimethoxycoumarin from Pelargonium sidoides.

Extraction:
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Macerate 100 g of dried root powder in 80% Ethanol (v/v) for 48 hours at room

temperature.

Filter and concentrate the supernatant under reduced pressure (Rotavap) at 40°C to

obtain a crude extract.

Liquid-Liquid Partitioning:

Resuspend crude extract in H₂O.

Partition sequentially with n-Hexane (removes lipids), Ethyl Acetate (EtOAc), and n-

Butanol.

Target Phase: The EtOAc fraction typically contains the oxygenated coumarins.

Chromatographic Separation:

Load the EtOAc fraction onto a Silica Gel 60 column.

Elute with a gradient of Chloroform:Methanol (100:0 to 85:15).

Collect fractions. Monitor via TLC (Visualize under UV 365 nm; coumarins often fluoresce

blue/purple).

Purification:

Subject coumarin-rich fractions to Semi-preparative HPLC.

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid) gradient (20% to 60% ACN over 30

min).

Detection: UV at 330 nm.

Protocol B: NMR Validation
Sample Prep: Dissolve 5-10 mg of isolated compound in 600 µL of DMSO-d₆ or MeOD

(Methanol-d₄). DMSO is preferred for observing hydroxyl protons if exchange is slow.
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Acquisition:

Run standard 1H (proton) scan (min 16 scans).

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to carbons.

[1]

Verification Check:

Isofraxidin: Look for the H-5 correlation in HSQC (Proton

7.2 ppm to Carbon

105-110 ppm).

Tetra-substituted: Confirm absence of aromatic CH correlations.

Biosynthetic Context & Occurrence
Understanding the biological source aids in preliminary identification.

Isofraxidin Pathway: Derived from the Shikimate pathway, proceeding through Fraxetin (7,8-

dihydroxy-6-methoxycoumarin). It is a common metabolite in Fraxinus (Ash tree) and

Eleutherococcus (Siberian Ginseng).[2]

6,8-Dihydroxy-5,7-dimethoxycoumarin Pathway: This highly oxygenated congener is rarer,

primarily identified in Pelargonium sidoides (Geraniaceae). The additional oxygenation at C-5

suggests a distinct hydroxylase activity specific to the Pelargonium genus, likely acting on a

5,7-dioxygenated precursor.
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Fraxinus / Eleutherococcus Pathway

Pelargonium Pathway (Hypothetical)

Umbelliferone
(7-OH)

Esculetin
(6,7-OH)

6,8-Dihydroxy-
5,7-dimethoxycoumarin

C-5/C-8 Hydroxylation
+ Methylation steps

Fraxetin
(7,8-OH, 6-OMe)

Isofraxidin
(7-OH, 6,8-OMe)
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Caption: Divergent biosynthetic origins of tri-substituted vs. tetra-substituted coumarins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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